![molecular formula C9H12Cl2N2O B1355745 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride CAS No. 1052545-13-7](/img/structure/B1355745.png)
2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride, also known as N-Acetyl-2-amino-3-chloro-2-methylphenol hydrochloride (AACMCHCl), is a compound used in scientific research due to its unique properties. It is a white, crystalline solid with a molecular weight of 284.6 g/mol, a melting point of 158-160°C, and a solubility of 0.4 g/mL in water. AACMCHCl is used for various applications, including the synthesis of organic compounds, the study of biological processes, and the development of therapeutic agents.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study focused on the metabolism of chloroacetamide herbicides like acetochlor and metolachlor in human and rat liver microsomes. These herbicides have been linked to carcinogenic properties in rats, and their metabolism involves a complex pathway leading to a DNA-reactive product. The research highlighted the metabolic activation pathway and the key intermediates involved, which are crucial for understanding the toxicological profile of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemoselective Acetylation of 2-Aminophenol
Another study explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase. This process is significant for the natural synthesis of antimalarial drugs. The study provided insights into the optimal conditions and mechanisms for the acetylation process, contributing to the understanding of synthesizing intermediates for pharmaceuticals (Magadum & Yadav, 2018).
Structural Analysis of Chloroacetamide Compounds
Research on the conformation of the N—H bond in various chloroacetamide compounds, including 2-chloro-N-(3-methylphenyl)acetamide, provided valuable information about their molecular structure and interactions. These findings are essential for understanding the properties and potential applications of these compounds in various fields (Gowda et al., 2007).
Hydrogen Bond Studies in Substituted Acetamides
A detailed investigation into the hydrogen bond interactions in substituted acetamides shed light on their molecular behavior. This research is crucial for designing compounds with desired properties and understanding their behavior in different environments (Romero & Margarita, 2008).
properties
IUPAC Name |
2-amino-N-(3-chloro-2-methylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-6-7(10)3-2-4-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPRSUGWZQNQCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.